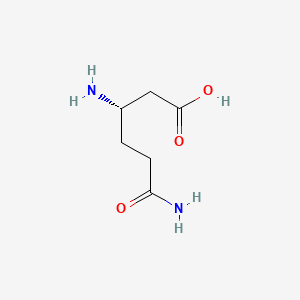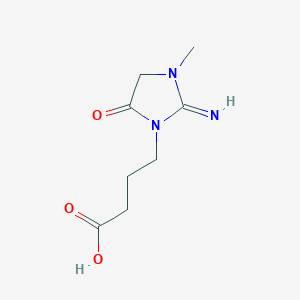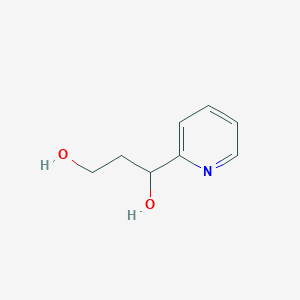
(3S)-3,6-diamino-6-oxohexanoic acid
Descripción general
Descripción
(3S)-3,6-diamino-6-oxohexanoic acid, also known as 6-oxo-L-norleucine (6-ONL), is an amino acid derivative that has attracted significant attention in scientific research due to its potential as a therapeutic agent. This compound is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but can be synthesized in the laboratory. In
Aplicaciones Científicas De Investigación
Mass Spectrometric Characterization and Fragmentation Mechanisms
A study by Kanawati et al. (2007) characterized monocarboxylic acids with acyl functional groups, such as 5-oxohexanoic acid, through mass spectrometry and explored gas phase ion fragmentation mechanisms using electrospray ionization. This research is crucial for understanding the behavior of similar compounds in mass spectrometric analyses, providing insights into their structural and functional properties Kanawati et al., 2007.
Enzymatic Production Methods
Yamada et al. (2017) developed an enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method achieved a 100% yield, showcasing an efficient approach for producing compounds with similar structures to "(3S)-3,6-diamino-6-oxohexanoic acid" Yamada et al., 2017.
Synthesis and Biological Activities
Abouzid et al. (2007) synthesized a series of 6-aryl-4-oxohexanoic acids and tested them for anti-inflammatory activities and effects on eicosanoid biosynthesis. Although not directly related to "this compound," this study highlights the potential of structurally related compounds in pharmacological applications Abouzid et al., 2007.
Diamine Biosynthesis and Application Prospects
Wang et al. (2020) reviewed the biosynthesis of diamines, including 1,6-diaminohexane, and their applications in producing nylon materials. This research underscores the importance of "this compound" and related compounds in the sustainable production of industrial materials Wang et al., 2020.
Propiedades
IUPAC Name |
(3S)-3,6-diamino-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNSGZOFDGAHTI-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)






![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)